molecular formula C32H26FN5O4 B4066668 2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone

2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone

Cat. No. B4066668
M. Wt: 563.6 g/mol
InChI Key: XBUFOMVXVLBKKI-UHFFFAOYSA-N
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Description

2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C32H26FN5O4 and its molecular weight is 563.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone is 563.19688249 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research often explores the synthesis and chemical properties of complex organic molecules. For example, the practical synthesis of related compounds like "2-Fluoro-4-bromobiphenyl," which serves as a key intermediate in the manufacture of certain pharmaceuticals, highlights the development of efficient production methods and the challenges encountered, such as the cost and safety concerns associated with specific reagents and conditions (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact

The environmental fate and behavior of chemical compounds, particularly how they degrade and interact with ecosystems, are crucial research topics. Studies on similar compounds, such as parabens, investigate their occurrence, degradation, and potential as endocrine disruptors in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Biological Interactions

Understanding how complex molecules interact with biological systems is fundamental. For instance, nucleophilic aromatic substitution reactions, a common reaction mechanism for many pharmaceuticals and chemicals, have been extensively studied to understand the underlying chemistry and potential biological interactions (Pietra & Vitali, 1972).

Therapeutic Uses

Research into the therapeutic applications of complex molecules encompasses their potential as drugs or drug intermediates. For example, the exploration of ligands for D2-like receptors, where arylcycloalkylamines structures play a crucial role, demonstrates the ongoing efforts to understand and enhance the therapeutic potential of such compounds (Sikazwe et al., 2009).

properties

IUPAC Name

2-[5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN5O4/c1-21-6-8-22(9-7-21)30-26-4-2-3-5-27(26)32(40)37(34-30)29-20-25(14-15-28(29)38(41)42)35-16-18-36(19-17-35)31(39)23-10-12-24(33)13-11-23/h2-15,20H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUFOMVXVLBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.